molecular formula C12H10BrNO2 B13648827 Methyl 6-bromo-4-methylquinoline-2-carboxylate

Methyl 6-bromo-4-methylquinoline-2-carboxylate

Cat. No.: B13648827
M. Wt: 280.12 g/mol
InChI Key: CXCGWFIJHFSAPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methylquinoline-2-carboxylate typically involves the bromination of 4-methylquinoline-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: The major product is 6-bromo-4-methylquinoline-2-carboxylic acid.

    Reduction Reactions: The major product is 6-bromo-4-methylquinoline.

Scientific Research Applications

Methyl 6-bromo-4-methylquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromoquinoline-4-carboxylate
  • Methyl 4-bromoquinoline-6-carboxylate
  • Methyl 6-bromo-2-methylquinoline-4-carboxylate

Uniqueness

Methyl 6-bromo-4-methylquinoline-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for unique interactions with biological targets and distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 6-bromo-4-methylquinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-5-11(12(15)16-2)14-10-4-3-8(13)6-9(7)10/h3-6H,1-2H3

InChI Key

CXCGWFIJHFSAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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